molecular formula C12H20O2 B13285582 1-(4-Ethylcyclohexyl)cyclopropane-1-carboxylic acid

1-(4-Ethylcyclohexyl)cyclopropane-1-carboxylic acid

Cat. No.: B13285582
M. Wt: 196.29 g/mol
InChI Key: NEEKSXKGIFHJQI-UHFFFAOYSA-N
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Description

1-(4-Ethylcyclohexyl)cyclopropane-1-carboxylic acid (CAS 1508024-31-4) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C12H20O2 and a molecular weight of 196.29 g/mol, this carboxylic acid features a cyclopropane ring and a 4-ethylcyclohexyl group, contributing to its unique structural and steric properties . The compound has a predicted boiling point of 309.6±10.0 °C and a density of 1.080±0.06 g/cm3 . Its structure is characterized by a canonical SMILES of CCC1CCC(C2(C(=O)O)CC2)CC1 . Compounds containing the cyclopropanecarboxylic acid moiety are of significant interest in medicinal chemistry. Research indicates that similar structures, particularly those with a conformationally-restricted trans-cyclopropylmethyl linker, are being investigated for their potential as bitopic ligands for G protein-coupled receptors (GPCRs) . Such ligands are explored to improve selectivity and affinity for specific receptors, such as the dopamine D3 receptor, and to modulate efficacy, making them valuable tools in the development of novel therapeutics for disorders of the central nervous system . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care in accordance with good laboratory practices. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

1-(4-ethylcyclohexyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H20O2/c1-2-9-3-5-10(6-4-9)12(7-8-12)11(13)14/h9-10H,2-8H2,1H3,(H,13,14)

InChI Key

NEEKSXKGIFHJQI-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C2(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclopropanation via Halide and Nucleophile Reactions

A common approach to cyclopropane carboxylic acids involves the reaction of haloalkyl precursors with nucleophiles such as cyanide or nitroacetate esters, followed by cyclization and hydrolysis steps. For example:

  • Reaction of 1-bromo-3-chloropropane with a metal cyanide to form nitrile intermediates, which can be subsequently converted to cyclopropanecarboxylic acid derivatives after reduction and hydrolysis steps.
  • Use of nitroacetate esters with 1,2-dihaloethane under alkylation and cyclization conditions, followed by nitroreduction and hydrolysis to yield 1-aminocyclopropane-1-carboxylic acid analogs.

These methods emphasize the importance of controlled cyclization conditions to avoid polymerization or side reactions.

Esterification and Cyclization

Pre-esterification of carboxylic acid intermediates is often necessary to facilitate cyclization without unwanted polymerization or lactone reformation. For example:

  • Conversion of γ-butyrolactone to 4-chlorobutyric acid, esterification to methyl 4-chlorobutyrate, followed by sodium methoxide-mediated cyclization to methyl cyclopropanecarboxylate.
  • Use of phase transfer catalysts and sodium hydroxide in chlorinated solvents like dichloromethane to promote cyclization of chlorobutyrate esters.

Oxidation of Cyclopropanecarboxaldehyde

An alternative route involves oxidation of cyclopropanecarboxaldehyde with molecular oxygen at elevated temperatures to yield cyclopropanecarboxylic acid. This free radical oxidation proceeds without catalysts or solvents, simplifying product isolation and reducing costs.

Industrial and Laboratory Scale Considerations

Reaction Conditions and Equipment

  • Typical cyclization reactions occur at 80–150 °C under reflux or controlled pressure.
  • Distillation apparatus with multiple necks, stirrers, thermometers, and distillation columns are used to separate products and remove catalysts.
  • Vacuum distillation and fractional distillation help isolate pure cyclopropanecarboxylic acid derivatives with yields up to 90%.

Summary Table of Key Preparation Steps and Conditions

Step Reagents/Conditions Notes Yield/Outcome
Halide + metal cyanide reaction 1-bromo-3-chloropropane + metal cyanide Forms nitrile intermediate High conversion
Esterification & cyclization Pre-esterification, sodium methoxide, phase transfer catalyst, chlorinated solvent Avoid polymerization, facilitate ring closure Moderate yield (~46% in some cases)
Oxidation Cyclopropanecarboxaldehyde + O2, elevated temp Catalyst-free, free radical oxidation Efficient, simplified isolation
Pd-catalyzed amination Cyclopropylcarbinyl bromide + amine, Pd catalyst, CDI Introduces 4-ethylcyclohexyl substituent Moderate yield (~33% isolated)
Hydrolysis NaOH or KOH in MeOH or EtOH, reflux 70–90 °C Converts ester to acid High purity product
Purification Crystallization in ethanol Achieves high content and purity High purity, crystallized solid
Distillation Vacuum/fractional distillation, 90–150 °C Removes catalyst and by-products Up to 90% yield

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylcyclohexyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The cyclopropane ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

1-(4-Ethylcyclohexyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethylcyclohexyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target molecules, while the cyclopropane ring provides structural rigidity. These interactions can influence the compound’s biological activity and its effects on various biochemical pathways.

Comparison with Similar Compounds

Structural and Substituent Effects

Table 1: Key Structural Features and Substituent Impacts
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Influenced Evidence ID
1-(4-Ethylcyclohexyl)cyclopropane-1-carboxylic acid 4-Ethylcyclohexyl C₁₂H₂₀O₂* ~208* High lipophilicity, steric bulk N/A†
1-(4-Tert-butylcyclohexyl)cyclopropane-1-carboxylic acid 4-Tert-butylcyclohexyl C₁₄H₂₄O₂ 224.34 Enhanced lipophilicity, steric hindrance
1-(3-Bromophenyl)cyclopropane-1-carboxylic acid 3-Bromophenyl C₁₀H₉BrO₂ 241.09 Halogen bonding potential, electronic effects
1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid 4-Hydroxyphenylmethyl C₁₁H₁₂O₃ 192.21 Increased polarity, hydrogen bonding
1-(3-Methoxyphenyl)cyclopropane-1-carboxylate 3-Methoxyphenyl C₁₂H₁₂O₄ 234.25 Electron-donating effects, ester reactivity

*Estimated based on structural similarity to .

Key Observations:
  • Lipophilicity : The ethylcyclohexyl group confers higher lipophilicity compared to polar substituents like hydroxyphenylmethyl (LogP ~2.5–3.5 estimated) . This property enhances membrane permeability but may reduce aqueous solubility.
  • Electronic Effects : Electron-withdrawing groups (e.g., bromine in ) acidify the carboxylic proton (pKa ~3–4), whereas electron-donating groups (e.g., methoxy in ) raise pKa (~4–5).
Table 2: Comparative Physicochemical Data
Property This compound 1-(4-Tert-butylcyclohexyl) analog 1-(3-Bromophenyl) analog
LogP (Estimated) ~3.5 ~4.0 ~2.8
Water Solubility Low Very low Moderate
Melting Point Not reported Not reported Not reported
Acidity (pKa) ~3.8 ~3.7 ~3.2

Stability and Reactivity

  • Cyclopropane Ring Stability : Strain in the cyclopropane ring is mitigated by bulky substituents (e.g., ethylcyclohexyl), which provide steric protection against ring-opening reactions .
  • Carboxylic Acid Reactivity : The acid group participates in salt formation, amidation, or esterification, critical for prodrug strategies (e.g., ethyl esters in ).

Biological Activity

1-(4-Ethylcyclohexyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by its unique molecular structure, which includes a cyclopropane ring and a carboxylic acid functional group. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activity. This article explores the biological activity of this compound, detailing its mechanisms of action, comparative analysis with similar compounds, and relevant research findings.

The molecular formula of this compound is C12H20O2C_{12}H_{20}O_2, with a molecular weight of approximately 196.29 g/mol. The compound features a cyclopropane ring that imparts significant strain energy, influencing its reactivity and interactions with biological targets.

Structural Features

FeatureDescription
Cyclopropane Ring Provides unique strain characteristics
Carboxylic Acid Group Capable of hydrogen bonding and electrostatic interactions
Ethyl Substitution Alters steric and electronic properties

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The strain in the cyclopropane ring can enhance its binding affinity to specific biological targets.

Interaction with Biological Targets

  • Enzymes : The compound may act as an inhibitor or modulator of enzyme activity through competitive or non-competitive inhibition.
  • Receptors : It can bind to G-protein-coupled receptors (GPCRs), influencing downstream signaling pathways that affect cellular responses.

Comparative Analysis

To understand the unique biological activity of this compound, it is essential to compare it with related compounds.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1-(Cyclohexyl)cyclopropane-1-carboxylic acid Cyclohexyl group without ethyl substitutionDifferent steric and electronic properties
1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid Methyl group at position 4Varying reactivity and biological activity
1-(3-Methylcyclohexyl)cyclopropane-1-carboxylic acid Methyl group at position 3Unique chiral nature affecting interactions

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • Therapeutic Applications : Research indicates potential applications in pain management and anti-inflammatory therapies due to its interaction with pain receptors.
  • Pharmacological Studies : In vitro studies have shown that this compound can modulate the activity of specific GPCRs, suggesting a role in drug development for conditions like anxiety and depression.

Notable Research

A study published in Pharmaceutical Research highlighted the compound's ability to selectively bind to certain GPCR subtypes, leading to varied physiological effects depending on receptor activation pathways .

Q & A

Q. Table 1: Comparative Enzyme Inhibition Profiles of Cyclopropane Analogs

CompoundTarget EnzymeΔG (kcal/mol)Inhibition TypeReference
1-(4-Ethylcyclohexyl) derivativeCysteine Protease-7.2Competitive
1-Chlorocyclopropane analogEthylene Synthase-6.0Competitive
ACC oxidase substrateACC Oxidase-8.1*Substrate

*ΔG calculated via density functional theory (DFT) for ACC binding .

Methodological Recommendations

  • Contradiction Analysis : When conflicting data arise (e.g., variable IC50_{50} values), cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence-based activity assays) .
  • Synthetic Optimization : Employ Design of Experiments (DoE) to map solvent, catalyst, and temperature interactions, reducing trial-and-error approaches .

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